Cas no 142702-34-9 (H-Met-Pro-OH Hydrochloride)

H-Met-Pro-OH Hydrochloride 化学的及び物理的性質
名前と識別子
-
- h-met-pro-oh
- H-Met-Pro-OH · HCl
- MET-PRO HYDROCHLORIDE
- H-Met-Pro-OH . HCl
- (S)-1-((S)-2-amino-4-(methylthio)butanoyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
- H-Met-Pro-OH Hydrochloride
- 142702-34-9
- MFCD00133532
- H-Met-Pro-OH HCl
-
- MDL: MFCD00133532
- インチ: InChI=1S/C10H18N2O3S.ClH/c1-16-6-4-7(11)9(13)12-5-2-3-8(12)10(14)15;/h7-8H,2-6,11H2,1H3,(H,14,15);1H/t7-,8-;/m0./s1
- InChIKey: HEYOVGTWJDBTCX-WSZWBAFRSA-N
- ほほえんだ: CSCCC(C(=O)N1CCCC1C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 282.0804913g/mol
- どういたいしつりょう: 282.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 273
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
H-Met-Pro-OH Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222195-100mg |
H-Met-Pro-OH Hydrochloride |
142702-34-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
abcr | AB476713-250 mg |
H-Met-Pro-OH Hydrochloride, 98%; . |
142702-34-9 | 98% | 250mg |
€257.50 | 2023-06-15 | |
abcr | AB476713-1g |
H-Met-Pro-OH Hydrochloride, 98%; . |
142702-34-9 | 98% | 1g |
€717.70 | 2025-02-13 | |
abcr | AB476713-250mg |
H-Met-Pro-OH Hydrochloride, 98%; . |
142702-34-9 | 98% | 250mg |
€272.00 | 2025-02-13 | |
abcr | AB476713-1 g |
H-Met-Pro-OH Hydrochloride, 98%; . |
142702-34-9 | 98% | 1g |
€674.00 | 2023-06-15 | |
TRC | M222195-10mg |
H-Met-Pro-OH Hydrochloride |
142702-34-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222195-50mg |
H-Met-Pro-OH Hydrochloride |
142702-34-9 | 50mg |
$ 160.00 | 2022-06-04 |
H-Met-Pro-OH Hydrochloride 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
H-Met-Pro-OH Hydrochlorideに関する追加情報
H-Met-Pro-OH Hydrochloride: A Comprehensive Overview
H-Met-Pro-OH Hydrochloride, with the CAS number 142702-34-9, is a compound of significant interest in the fields of peptide synthesis, drug discovery, and biochemistry. This compound is a hydrochloride salt of the dipeptide H-Met-Pro-OH, which consists of two amino acids: methionine (Met) and proline (Pro). The hydrochloride form is commonly used in research and development due to its stability and solubility properties. In this article, we will delve into the structural characteristics, applications, and recent advancements related to H-Met-Pro-OH Hydrochloride.
The molecular structure of H-Met-Pro-OH is defined by the sequence of methionine followed by proline. Methionine is an essential amino acid with a sulfur-containing side chain, while proline is a cyclic secondary amine that imparts rigidity to the peptide backbone. This unique combination makes H-Met-Pro-OH Hydrochloride a valuable tool in studying peptide folding, enzymatic activity, and structural biology. Recent studies have highlighted its role in understanding the dynamics of peptide-protein interactions, particularly in the context of amyloid formation and neurodegenerative diseases.
In terms of applications, H-Met-Pro-OH Hydrochloride has found extensive use in peptide synthesis as a building block for constructing larger polypeptides and proteins. Its hydrochloride form ensures optimal solubility in aqueous solutions, making it ideal for use in various biochemical assays. Additionally, this compound has been employed in drug discovery efforts targeting enzymes such as proteases and kinases. For instance, researchers have utilized H-Met-Pro-OH Hydrochloride as a substrate for studying the catalytic activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation.
Recent advancements in mass spectrometry and computational modeling have further enhanced our understanding of the properties of H-Met-Pro-OH Hydrochloride. High-resolution mass spectrometry has enabled precise determination of its molecular weight and confirmation of its structural integrity. Meanwhile, computational studies have provided insights into its conformational flexibility and interaction patterns with other biomolecules. These findings have paved the way for novel applications in areas such as peptide-based drug delivery systems and biosensors.
The synthesis of H-Met-Pro-Oh Hydrochloride typically involves solid-phase peptide synthesis (SPPS), a widely adopted method for constructing peptides with high precision. This process involves coupling methionine to proline using appropriate coupling agents, followed by cleavage from the solid support and conversion to the hydrochloride salt. The resulting product is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels.
In conclusion, H-Met-Pro-OH Hydrochloride stands out as a versatile compound with diverse applications in biochemistry and pharmacology. Its unique structural features and favorable physicochemical properties make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its functionality, this compound is poised to play an even greater role in advancing our understanding of peptide biology and therapeutic development.
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